molecular formula C15H17NO5 B1514440 Diethyl [(4-cyanatophenyl)methyl]propanedioate CAS No. 88975-83-1

Diethyl [(4-cyanatophenyl)methyl]propanedioate

Cat. No.: B1514440
CAS No.: 88975-83-1
M. Wt: 291.3 g/mol
InChI Key: QBCCLPHNPMHHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(4-cyanatophenyl)methyl]propanedioate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(4-cyanatophenyl)methyl]propanedioate typically involves the reaction of 4-cyanatophenylmethyl chloride with diethyl propanedioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the by-products and ensure a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is optimized to achieve high efficiency and purity, with rigorous quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl [(4-cyanatophenyl)methyl]propanedioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide or potassium iodide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl [(4-cyanatophenyl)methyl]propanedioate has a wide range of applications in scientific research:

  • Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

  • Biology: The compound can be employed in biochemical assays and studies involving enzyme inhibition.

  • Industry: It is utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which Diethyl [(4-cyanatophenyl)methyl]propanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

Diethyl [(4-cyanatophenyl)methyl]propanedioate is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • Diethyl 4-cyano-phenyl phosphate

  • Cyanate ester monomers and oligomers

  • Biobased poly (N-phenylmaleimide-co-limonene)

These compounds share certain structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

diethyl 2-[(4-cyanatophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-3-19-14(17)13(15(18)20-4-2)9-11-5-7-12(8-6-11)21-10-16/h5-8,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCCLPHNPMHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10751016
Record name Diethyl [(4-cyanatophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10751016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88975-83-1
Record name Diethyl [(4-cyanatophenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10751016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl [(4-cyanatophenyl)methyl]propanedioate
Reactant of Route 2
Diethyl [(4-cyanatophenyl)methyl]propanedioate
Reactant of Route 3
Reactant of Route 3
Diethyl [(4-cyanatophenyl)methyl]propanedioate
Reactant of Route 4
Reactant of Route 4
Diethyl [(4-cyanatophenyl)methyl]propanedioate
Reactant of Route 5
Reactant of Route 5
Diethyl [(4-cyanatophenyl)methyl]propanedioate
Reactant of Route 6
Reactant of Route 6
Diethyl [(4-cyanatophenyl)methyl]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.